molecular formula C19H16N2O B8725507 Triphenylurea CAS No. 5663-04-7

Triphenylurea

Cat. No.: B8725507
CAS No.: 5663-04-7
M. Wt: 288.3 g/mol
InChI Key: HKQGDIKHDDGEOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triphenylurea is a phenylurea-based compound that serves as a valuable scaffold in chemical and biochemical research. Its structure is related to 1,3-Diphenylurea, a known compound with cytokinin activity that can induce flower development in plants . Researchers investigate this class of compounds to understand and mimic the effects of natural plant hormones. In biomedical research, urea-based analogues are being explored for their potential bioactivities. Studies on triple-negative breast cancer (TNBC) cell lines indicate that certain biphenyl urea-based analogues can exert cytotoxic effects by impairing mitochondrial function. These mechanisms include uncoupling oxidative phosphorylation , depolarizing the mitochondrial membrane, and disrupting adenosine triphosphate (ATP) synthesis in cancer cells . Furthermore, the urea functional group is of significant interest in materials science. For instance, research shows that adsorbents functionalized with urea groups can effectively remove organophosphorus pollutants from water through mechanisms like hydrogen bonding and electrostatic interactions . In chromatography, materials incorporating urea moieties are used in mixed-mode stationary phases, where they can act as hydrogen bond acceptors or donors to achieve specific separations . This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions, as related phenylurea compounds may carry health warnings .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5663-04-7

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

1,1,3-triphenylurea

InChI

InChI=1S/C19H16N2O/c22-19(20-16-10-4-1-5-11-16)21(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,20,22)

InChI Key

HKQGDIKHDDGEOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Triphenylurea and Its Advanced Analogues

Direct Synthetic Approaches to Triphenylurea Core Structures

The construction of the fundamental this compound scaffold can be achieved through several distinct synthetic pathways, ranging from classical phosgene-derived chemistry to modern catalytic transformations.

Classical and Modern Synthetic Routes

The most traditional and widely cited method for synthesizing N,N,N'-triphenylurea involves the reaction of a secondary amine derivative with a primary amine. Specifically, diphenylcarbamoyl chloride is treated with aniline (B41778), often in the presence of a base like triethylamine, to afford the target this compound. prepchem.com This method is robust and provides a direct route to the core structure. Diphenylcarbamoyl chloride itself is typically prepared by reacting diphenylamine (B1679370) with a 10% molar excess of phosgene (B1210022) in a suitable solvent. prepchem.com

Modern approaches have sought to avoid hazardous reagents like phosgene. One notable method involves the ruthenium-catalyzed reaction of N-aryl substituted formamides with aminoarenes. For instance, formanilide (B94145) can react smoothly with aniline in the presence of a catalyst like dichlorotris(triphenylphosphine)ruthenium(II) to produce N,N'-diphenylurea in high yield, with the evolution of hydrogen gas. Another innovative, phosgene-free, two-step synthesis has been developed for N-methyl-N′,N′-diphenylurea (Akardite II). This process first involves the reaction of diphenylamine with a symmetrical organic carbonate (e.g., dimethyl carbonate) to form a carbamate (B1207046) intermediate, which is then treated with methylamine (B109427) to yield the final product. organic-chemistry.org

Furthermore, direct synthesis from simple, inexpensive starting materials is highly desirable. Catalyst-free methods for producing N,N'-diphenylurea from urea (B33335) and aniline have been developed, achieving high yields under optimized thermal conditions where excess aniline is used as both a reactant and solvent. dissertationtopic.netacs.orgodu.edu This "clean synthesis" approach is environmentally advantageous as it can be performed without additional solvents and the unreacted aniline can be recycled. acs.orgodu.edu

Mechanistic Considerations in Formation Reactions

The formation of ureas from isocyanates and amines is a fundamental reaction in organic chemistry, proceeding via a nucleophilic addition mechanism. The lone pair of the amine's nitrogen atom attacks the electrophilic carbon of the isocyanate group, leading to the formation of the urea linkage. jkchemical.com Many synthetic routes to this compound and its derivatives rely on the in-situ generation of a phenyl isocyanate intermediate.

For instance, the reaction of N-arylcarbamates to form ureas at elevated temperatures is understood to proceed via an isocyanate intermediate. thieme-connect.com A base is required to deprotonate the carbamate nitrogen, facilitating the elimination of the O-aryl group and generating the reactive isocyanate, which is then immediately trapped by an amine. thieme-connect.com The hydrolysis of O-aryl carbamates can also proceed through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism, which involves the rate-determining expulsion of the aryloxy anion from a deprotonated carbamate to form the isocyanate intermediate. rsc.org

In the classical synthesis using diphenylcarbamoyl chloride, the reaction is a nucleophilic acyl substitution. The nucleophilic aniline attacks the electrophilic carbonyl carbon of the diphenylcarbamoyl chloride. This is followed by the elimination of a chloride ion to form the stable this compound product. cymitquimica.comnih.gov The solvolysis of N,N-diphenylcarbamoyl chloride has been shown to proceed via an SN1 mechanism. nih.govresearchgate.net

The synthesis of N,N'-diphenylurea from urea and aniline is proposed to occur via the thermal pyrolysis of urea into isocyanic acid and ammonia. The aniline then reacts with the highly reactive isocyanic acid to form phenylurea, which subsequently reacts with another molecule of aniline to yield N,N'-diphenylurea. dissertationtopic.net

Preparation of N-Substituted this compound Derivatives

The functionalization of the this compound scaffold by introducing alkyl, aryl, or heteroatom-containing substituents is critical for modulating its chemical and physical properties.

Alkyl and Aryl Functionalization Strategies

The synthesis of N-substituted this compound derivatives, particularly unsymmetrical ones, is often achieved by reacting a pre-formed carbamate intermediate with a desired amine. For example, N,N'-alkyl aryl ureas can be prepared by reacting phenyl butyl carbamate with various anilines. thieme-connect.com The nature of substituents on the aniline (electron-donating or withdrawing) can influence the reaction yields. thieme-connect.com A general method for preparing N-aryl-N'-(mono- or disubstituted)-urea derivatives involves reacting an aryl-carbamate with an amine or a substituted carbamate with an arylamine in the presence of a tertiary amine catalyst. google.com

Direct alkylation of a pre-formed urea can also be accomplished. For instance, N-alkyl analogues of NH3B3H7 have been synthesized, demonstrating methods for N-alkylation. rsc.org The synthesis of N-methyl-N′,N′-diphenylurea (Akardite II), a key stabilizer in propellants, highlights a specific and important example of N-alkylation in this class of compounds. organic-chemistry.org

The introduction of aryl groups can be achieved through similar strategies. The synthesis of various N,N'-diarylureas has been accomplished using ruthenium catalysis from N-aryl formamides and corresponding aminoarenes, allowing for different aryl groups on either side of the urea moiety. While the direct N-arylation of a pre-formed this compound is less common, unsymmetrical N,N',N'-trisubstituted ureas can be synthesized by reacting an appropriate N,N-disubstituted carbamoyl (B1232498) chloride with a primary arylamine.

Derivative NamePrecursor 1Precursor 2Synthetic Approach
N,N,N'-Triphenylurea Diphenylcarbamoyl chlorideAnilineClassical nucleophilic substitution prepchem.com
N-Methyl-N',N'-diphenylurea Methyl N,N-diphenylcarbamateMethylaminePhosgene-free, two-step synthesis organic-chemistry.org
N-Phenyl-N'-p-tolylurea Formanilidep-ToluidineRuthenium-catalyzed reaction
N-(4-Chlorophenyl)-carbamoyl-morpholine Methyl N-(4-chlorophenyl)-carbamateMorpholineCarbamate-amine reaction google.com

Synthesis of Heteroatom-Containing this compound Analogues

Replacing the oxygen atom of the urea carbonyl with other heteroatoms, or incorporating heteroatoms into the substituent groups, leads to advanced analogues with unique properties.

Thioureas and Selenoureas: The sulfur analogue, N,N,N'-triphenylthiourea, can be synthesized from the reaction of phenyl isothiocyanate with diphenylamine in ethanol. prepchem.comlibretexts.org Similarly, selenium-containing analogues like triphenylselenourea have been reported, expanding the chalcogen-urea family.

Phosphorus Analogues: The synthesis of urea derivatives containing phosphorus has been an area of growing interest. enu.kz In a landmark synthesis inspired by Wöhler's original preparation of urea, chemists have prepared a direct phosphorus analogue, phosphinecarboxamide (PH2C(O)NH2), by reacting a phosphaethynolate potassium crown ether complex with an ammonium (B1175870) salt. acs.orgacs.orgnih.gov This opens the door to a new class of compounds. The combination of urea fragments with phosphoryl groups can be achieved through various methods for creating phosphorylated ureas, which are explored for their specific properties. enu.kz

Boron Analogues: Boron-containing urea derivatives have been designed and synthesized, particularly for applications in medicinal chemistry such as Boron Neutron Capture Therapy (BNCT). These syntheses typically involve coupling a urea-based targeting group to a substituent containing a boron cluster, such as a carborane cage. acs.orgnih.gov The synthesis of boron carbon nitride oxide (BCNO) from urea and boric acid also highlights the reactivity between these two fundamental precursors. researchgate.net

Heteroatom AnalogueKey HeteroatomPrecursor 1Precursor 2Synthetic Approach
Triphenylthiourea SulfurPhenyl isothiocyanateDiphenylamineAddition reaction prepchem.com
Triphenylselenourea SeleniumNot specifiedNot specifiedMentioned in literature reviews
Phosphinecarboxamide PhosphorusPotassium phosphaethynolateAmmonium saltWöhler-inspired synthesis acs.org
Boron-containing Ureas BoronUrea-based PSMA ligandBoron-containing activated estersAmide coupling acs.org

Precursor Chemistry and Intermediate Reactivity

The efficiency and outcome of this compound syntheses are intrinsically linked to the chemistry of their precursors and the reactivity of transient intermediates.

Diphenylcarbamoyl Chloride: This key precursor is a reactive acyl chloride derivative. cymitquimica.com It is synthesized from the reaction of diphenylamine and phosgene. prepchem.com Its reactivity is characterized by susceptibility to nucleophilic attack at the carbonyl carbon, making it an excellent electrophile for reactions with amines like aniline to form ureas. It can also react with alcohols. core.ac.uk Its hydrolysis leads to the formation of diphenylcarbamic acid and hydrochloric acid. cymitquimica.com

Isocyanates: Phenyl isocyanate is a pivotal intermediate in many urea syntheses. wikipedia.org It can be generated through various methods, including the phosgenation of aniline, amazonaws.com the thermal decomposition of acyl azides (Curtius Rearrangement), wikipedia.org or from N-arylcarbamates. thieme-connect.com The isocyanate group is highly electrophilic and reacts readily with nucleophiles. Its reaction with an amine yields a urea, its reaction with an alcohol yields a carbamate, and its hydrolysis yields a carbamic acid which decarboxylates to an amine. jkchemical.comwikipedia.org

Diphenylcarbamoyl Azide (B81097): This precursor is another route to generating a reactive intermediate. Acyl azides, including diphenylcarbamoyl azide, can undergo thermal or photochemical rearrangement (the Curtius rearrangement) to form an isocyanate with the loss of nitrogen gas. wikipedia.org Diphenylcarbamoyl azide can also react with nucleophiles directly. odu.edu The photolysis of diphenylcarbamoyl azide has been studied, indicating complex reactive pathways. google.com

Urea as a Precursor: Urea itself serves as a non-toxic, stable, and inexpensive source of nitrogen and carbonyl for the synthesis of substituted ureas. dissertationtopic.netrsc.org In reactions with amines at high temperatures, urea is believed to decompose to isocyanic acid (HNCO) and ammonia. The isocyanic acid is a highly reactive intermediate that is trapped by the amine to form a monosubstituted urea, which can then react further to yield disubstituted products. dissertationtopic.net This approach avoids the use of phosgene or pre-formed isocyanates. dissertationtopic.netresearchgate.netnih.govnih.gov

Considerations for Synthetic Yield Optimization and Purity

The successful synthesis of this compound and its advanced analogues hinges on the careful optimization of the reaction to maximize yield and ensure high purity of the final product. A multitude of factors, ranging from the quality of starting materials to the specific reaction conditions and purification methods, play a critical role in the outcome of the synthesis. tutorchase.comyoutube.comscienceready.com.au

The purity of the precursors, such as phenyl isocyanate and diphenylamine, is a foundational element for a high-yield synthesis with minimal impurities. azom.com The use of impure starting materials can introduce competing side reactions, complicating the purification process and lowering the yield of the desired this compound. scienceready.com.au

The choice of solvent is another critical decision. The solvent must effectively dissolve the reactants without participating in the reaction. Aprotic solvents are often favored in the synthesis of this compound to prevent reactions with the highly reactive isocyanate functional group. The reaction time is also a parameter that requires careful tuning; it must be long enough to allow the reaction to proceed to completion, but extended reaction times can sometimes lead to an increase in byproducts. biotage.com

The following table illustrates how adjustments in reaction conditions can influence the yield of this compound in the reaction between phenyl isocyanate and diphenylamine.

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene80488
2Acetonitrile60682
3DichloromethaneRoom Temp1275
4Toluene110294
5Tetrahydrofuran (THF)65585

This is a representative table based on general principles of organic synthesis and does not reflect data from a single specific study.

Post-synthesis, purification is essential to isolate this compound from any unreacted starting materials, catalysts, and byproducts. The most common and effective method for purifying solid organic compounds like this compound is recrystallization. tifr.res.inuomustansiriyah.edu.iqmnstate.edu This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. uomustansiriyah.edu.iqpraxilabs.com A suitable solvent will dissolve the crude product at an elevated temperature, and upon cooling, the pure compound will crystallize out while impurities remain dissolved in the solvent (mother liquor). mnstate.edupraxilabs.com The selection of an appropriate recrystallization solvent is crucial; it should dissolve the compound sparingly at room temperature but readily at its boiling point. uomustansiriyah.edu.iq Ethanol is a commonly used solvent for the recrystallization of this compound.

For more challenging separations or to achieve very high purity, especially for advanced analogues, column chromatography is often employed. amazonaws.com This technique separates compounds based on their differential adsorption onto a stationary phase, such as silica (B1680970) gel or alumina, while being carried through the column by a mobile phase. amazonaws.com

The purity of the final product is typically verified by analytical techniques such as melting point determination and spectroscopic methods. A pure crystalline solid will have a sharp and defined melting point range.

Advanced Spectroscopic Characterization and Structural Elucidation of Triphenylurea Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical method for the unambiguous determination of molecular structures in solution. ucm.esnih.gov It provides a wealth of information regarding the chemical environment, connectivity, and dynamics of atomic nuclei within a molecule. wikipedia.org

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation

The primary structure of triphenylurea can be unequivocally confirmed through the analysis of its ¹H and ¹³C NMR spectra.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule. The protons on the phenyl rings typically appear as complex multiplets in the aromatic region of the spectrum. The N-H proton signal is also a key feature, and its chemical shift can be sensitive to solvent and concentration due to hydrogen bonding effects.

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each chemically distinct carbon atom. libretexts.orgstudymind.co.uk The carbonyl carbon of the urea (B33335) moiety is particularly characteristic, appearing at a downfield chemical shift due to the deshielding effect of the adjacent nitrogen and oxygen atoms. The carbons of the phenyl rings will also give rise to a series of signals in the aromatic region. The number of distinct signals in both ¹H and ¹³C NMR spectra confirms the symmetry of the molecule.

Below is a representative table of expected chemical shifts for this compound. Actual values can vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl Carbon (C=O)-~153
Phenyl Carbons (ipso)-~140
Phenyl Carbons (ortho)~7.4-7.6~118-120
Phenyl Carbons (meta)~7.2-7.4~128-130
Phenyl Carbons (para)~7.0-7.2~122-124
N-H ProtonVariable (e.g., ~8.5-9.5)-

Note: These are approximate values and can be influenced by experimental conditions.

Multidimensional NMR for Complex System Analysis and Dynamics

For more complex systems involving this compound, such as in supramolecular assemblies or during dynamic processes, multidimensional NMR techniques are indispensable. nih.gov These methods resolve overlapping signals and reveal through-bond and through-space correlations between nuclei.

Techniques such as COSY (Correlation Spectroscopy) can be used to establish proton-proton coupling networks within the phenyl rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for definitively assigning proton and carbon signals by correlating directly bonded and long-range coupled ¹H and ¹³C nuclei, respectively. emerypharma.commdpi.com

Furthermore, advanced NMR experiments can probe the dynamics of this compound systems. nptel.ac.inresearchgate.net For instance, variable temperature NMR studies can provide insights into conformational changes and the kinetics of intermolecular interactions, such as hydrogen bond formation and breaking.

Flow NMR for In Situ Reaction Monitoring

The application of flow NMR has emerged as a powerful process analytical technology (PAT) for monitoring chemical reactions in real-time. pharmtech.commagritek.com This technique allows for the continuous analysis of a reaction mixture as it flows through the NMR spectrometer, providing kinetic and mechanistic data without the need for manual sampling. beilstein-journals.orgchemrxiv.org

In the context of this compound, flow NMR can be employed to monitor its synthesis or its participation in subsequent reactions. By tracking the disappearance of reactant signals and the appearance of product signals over time, detailed kinetic profiles can be constructed. magritek.com This in-situ monitoring can also lead to the detection and characterization of transient intermediates that might otherwise go unnoticed. pharmtech.com The ability to perform these analyses directly in the reaction medium, often circumventing the need for costly deuterated solvents through solvent suppression techniques, makes flow NMR a highly efficient tool for process optimization. pharmtech.com

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of a molecule. spectroscopyonline.comnih.gov These techniques are particularly sensitive to the nature of chemical bonds and intermolecular interactions. youtube.com

Hydrogen Bonding Interactions and Conformational Analysis

A key feature of the this compound structure is the presence of N-H and C=O groups, which are capable of forming hydrogen bonds. Vibrational spectroscopy is an excellent tool for studying these interactions. smu.edu

The N-H stretching vibration, typically observed in the IR spectrum, is highly sensitive to hydrogen bonding. In a non-hydrogen-bonded state, the N-H stretch appears as a sharp band at a higher frequency. Upon hydrogen bond formation, this band broadens and shifts to a lower frequency (red-shift). The magnitude of this shift can be correlated with the strength of the hydrogen bond. nih.gov Similarly, the C=O stretching frequency is also affected by hydrogen bonding, typically showing a red-shift as the carbonyl group acts as a hydrogen bond acceptor.

Raman spectroscopy, which relies on changes in polarizability, offers a complementary view of the molecular vibrations. stellarnet.us By analyzing the changes in the vibrational spectra under different conditions (e.g., varying concentration or solvent), detailed information about the hydrogen bonding networks and conformational preferences of this compound can be obtained. americanpharmaceuticalreview.comrsc.orgmdpi.com

Table 2: Characteristic IR Frequencies for this compound Indicating Hydrogen Bonding

Vibrational Mode Frequency Range (cm⁻¹) - Non-H-bonded Frequency Range (cm⁻¹) - H-bonded Effect of H-bonding
N-H Stretch~3400-3500 (sharp)~3200-3400 (broad)Broadening and red-shift
C=O Stretch~1680-1700~1630-1660Red-shift

Elucidation of Functional Group Vibrations

Beyond hydrogen bonding, IR and Raman spectra provide a detailed "fingerprint" of the functional groups present in this compound. libretexts.orglibretexts.org The positions, intensities, and shapes of the vibrational bands are characteristic of specific bonds and molecular substructures. copbela.orgnumberanalytics.com

Key functional group vibrations for this compound include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region.

C-N stretching: Found in the fingerprint region, often coupled with other vibrations.

Out-of-plane C-H bending: Strong bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern on the phenyl rings.

By carefully analyzing the complete vibrational spectrum, a comprehensive picture of the molecular structure and its various functional components can be constructed.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides profound insights into the molecular orbital energies and photophysical properties of this compound systems. The interaction of ultraviolet and visible light with the molecule induces electronic transitions, the nature of which is dictated by the chromophoric groups present.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a fundamental technique used to study the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu For organic molecules, this absorption corresponds to the excitation of valence electrons from lower-energy (ground) states to higher-energy (excited) states. tanta.edu.eg The structure of this compound, containing three phenyl rings and a urea carbonyl group, possesses functional groups known as chromophores, which are responsible for this light absorption. tanta.edu.eg

The primary electronic transitions observed in molecules like this compound, which contain both π-bonds and atoms with non-bonding lone pairs of electrons (n-electrons), are π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. They are characteristic of unsaturated systems, such as the aromatic phenyl rings in this compound. These transitions are generally "allowed" and result in strong absorption bands, typically with high molar extinction coefficients (ε).

n → π Transitions:* This type of transition promotes a non-bonding electron (from the oxygen or nitrogen atoms of the urea moiety) to an anti-bonding π* orbital. These transitions are often "forbidden" by symmetry considerations, leading to significantly weaker absorption bands (low ε values) compared to π → π* transitions. They typically occur at longer wavelengths (lower energy).

A typical UV-Vis spectrum for a compound like this compound would exhibit intense absorption bands at shorter wavelengths, attributable to the π → π* transitions of the aromatic system, and potentially a much weaker band at longer wavelengths corresponding to the n → π* transition of the carbonyl group. Theoretical studies on related triphenylamine-based dyes also show intense absorption bands in the UV region, which are assigned to these types of electronic transitions. researchgate.net The polarity of the solvent can influence the position of these absorption bands; n → π* transitions commonly undergo a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity, while π → π* transitions may show a bathochromic (red) shift. tanta.edu.eg

Photoluminescence and Fluorescence Studies

Photoluminescence is the emission of light from a substance that has absorbed light energy. libretexts.org This process can be categorized into fluorescence and phosphorescence, distinguished by the nature of the electronic excited state involved. libretexts.org Fluorescence is the spin-allowed emission of a photon from a singlet excited state to a singlet ground state, a process that is typically rapid, with lifetimes in the nanosecond range. libretexts.org Phosphorescence is a spin-forbidden emission from a triplet excited state to a singlet ground state and is consequently a much slower process. libretexts.org

Fluorescence spectroscopy measures the emission spectrum of a compound, providing information on its electronic structure and environment. An emission spectrum is obtained by exciting the sample at a fixed wavelength and scanning the emitted light's intensity across a range of wavelengths. libretexts.org The emitted photons are of lower energy (longer wavelength) than the absorbed photons, and the difference in energy (or wavelength) between the absorption maximum and the emission maximum is known as the Stokes shift.

Systems containing aromatic rings, like this compound, are often fluorescent. The efficiency of this fluorescence is quantified by the quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. libretexts.org For many organic molecules, fluorescence can be weak in dilute solutions due to non-radiative decay processes (such as molecular vibrations and rotations) that compete with radiative emission.

Aggregation-Induced Emission Properties in Related Triphenyl Systems

While many conventional fluorophores exhibit strong emission in dilute solutions, they often suffer from aggregation-caused quenching (ACQ) at high concentrations or in the solid state. In contrast, a phenomenon known as aggregation-induced emission (AIE) is observed in certain classes of molecules. These AIE-active luminogens are typically non-emissive or weakly emissive in solution but become highly fluorescent upon aggregation or in the solid state.

This property is particularly prevalent in systems containing multiple phenyl rings, such as derivatives of triphenylamine (B166846) and triphenylimidazole. The mechanism behind AIE is often attributed to the Restriction of Intramolecular Motion (RIM). In dilute solutions, the phenyl rings of these molecules can freely rotate, providing non-radiative pathways for the excited state to decay, thus quenching fluorescence. However, in the aggregated state, these intramolecular rotations are physically hindered. This blockage of non-radiative decay channels forces the excited state to decay via radiative pathways, leading to strong fluorescence emission.

Studies on triphenylamine chalcone (B49325) derivatives have confirmed their AIE behavior, showing weak fluorescence in good solvents but strong emission when aggregated in solvent/water mixtures. libretexts.org Similarly, various triphenylimidazole derivatives have been synthesized and shown to exhibit excellent AIE properties. tanta.edu.eg These findings in related triphenyl systems suggest that the this compound scaffold could also be a candidate for designing molecules with AIE characteristics, where the aggregation state dictates the photophysical outcome.

X-ray Crystallography for Precise Molecular and Supramolecular Architectures

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms within a crystal, a three-dimensional model of the electron density can be constructed, revealing precise atomic positions, bond lengths, and bond angles.

Single Crystal X-ray Diffraction for Atomic Arrangements

Single-crystal X-ray diffraction (SC-XRD) is an analytical technique that provides highly detailed and accurate information about the internal lattice of a single crystalline substance. mdpi.com To perform this analysis, a high-quality single crystal of the compound is required. The crystal is mounted in a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the unit cell—the basic repeating unit of the crystal lattice—and the precise position of every atom within it. mdpi.com

For a molecule like this compound, a single-crystal structure analysis would unambiguously determine its molecular conformation, including the torsion angles between the phenyl rings and the central urea plane. It would also reveal the details of the supramolecular architecture, showing how individual molecules pack together in the crystal lattice through intermolecular interactions such as hydrogen bonds (e.g., between the N-H and C=O groups of the urea moiety) and van der Waals forces. This information is crucial for understanding structure-property relationships.

The data obtained from a single-crystal XRD experiment are comprehensive. Below is a table illustrating the typical crystallographic data that would be obtained for this compound.

ParameterDescriptionIllustrative Value for this compound
Chemical FormulaThe elemental composition of the molecule.C₁₉H₁₆N₂O
Formula WeightThe molar mass of the compound.288.35 g/mol
Crystal SystemThe symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
a, b, c [Å]The lengths of the unit cell axes.a = 9.8, b = 12.5, c = 13.1
α, β, γ [°]The angles between the unit cell axes.α = 90, β = 105.2, γ = 90
Volume [ų]The volume of the unit cell.1545.0
ZThe number of molecules per unit cell.4
Calculated Density [g/cm³]The theoretical density of the crystal.1.239

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique used primarily for the identification of crystalline phases in a bulk or powdered sample. libretexts.orgcreative-biostructure.com Unlike SC-XRD, which analyzes a single crystal, PXRD examines a sample composed of countless tiny, randomly oriented crystallites. libretexts.org When the powdered sample is exposed to an X-ray beam, the randomly oriented crystallites ensure that some are always in the correct orientation to satisfy Bragg's Law (nλ = 2d sinθ) and produce diffraction. creative-biostructure.com

The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline solid. scielo.org.mx By comparing the experimental PXRD pattern of an unknown sample to entries in a reference database, the crystalline phases present in the sample can be identified. scielo.org.mx

PXRD is particularly important in materials science and the pharmaceutical industry for identifying polymorphs—different crystalline forms of the same chemical compound. creative-biostructure.com Different polymorphs can have distinct physical properties, and PXRD allows for their unambiguous identification in a bulk sample. For this compound, PXRD would be used to confirm the identity and crystalline phase of a synthesized batch and to check for the presence of any crystalline impurities.

The table below illustrates a representative powder diffraction pattern for this compound, showing the characteristic peak positions (2θ) and their relative intensities.

2θ (degrees)d-spacing (Å)Relative Intensity (%)
8.510.4085
12.17.3160
15.85.6095
17.15.18100
20.54.3370
24.53.6355
26.03.4280

Advanced X-ray Absorption Spectroscopy (XANES, NEXAFS) for Electronic and Local Structural Information

There are no available XANES or NEXAFS studies for this compound in the reviewed literature. These techniques, which are powerful for probing the unoccupied electronic states and the local geometric structure of a specific element within a molecule, have not been applied to this compound according to public records. iglobaljournal.comontosight.aiorientjchem.orgresearchgate.net Consequently, no data on the electronic transitions, oxidation states, or coordination environment of the atoms within the this compound molecule, as would be revealed by XANES or NEXAFS, can be presented.

Electron Paramagnetic Resonance (EPR) and Electron Spin Echo Envelope Modulation (ESEEM) Spectroscopy

Similarly, the literature search yielded no instances of EPR or ESEEM spectroscopy being used to study this compound. nih.govosti.govresearchgate.net These techniques are fundamental for the detection and characterization of species with unpaired electrons (radicals or paramagnetic centers). researchgate.net The absence of such studies suggests that this compound is not typically studied in a radical form or as a component of a paramagnetic system. Therefore, no research findings or data tables concerning hyperfine coupling, g-factors, or the modulation of electron spin echoes for this compound are available to be reported.

While the broader class of urea derivatives has been subject to various forms of spectroscopic and structural analysis, the specific advanced methodologies of XANES, NEXAFS, EPR, and ESEEM have not been applied to this compound itself. Further research would be required to generate the experimental data necessary to fulfill the requested detailed analysis.

Mechanistic Investigations of Triphenylurea Reactions and Chemical Transformations

Reaction Pathways and Kinetics of Triphenylurea Formation and Derivatization

The formation of this compound and its derivatives can proceed through various synthetic routes. One common method involves the reaction of an isocyanate with an amine. For instance, the reaction of phenyl isocyanate with diphenylamine (B1679370) would yield N,N,N'-triphenylurea. The general mechanism for urea (B33335) formation from an isocyanate and a primary or secondary amine involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer to form the stable urea linkage.

The synthesis of unsymmetrical ureas, a class to which many this compound derivatives belong, can be achieved in a one-pot procedure by reacting a compound with two different nitrogen nucleophiles sequentially with a phosgene (B1210022) equivalent like triphosgene. nih.gov This involves the initial formation of an isocyanate intermediate from the first amine, which is then trapped by the second amine to form the unsymmetrical urea. nih.gov

Derivatization is a technique used to modify a chemical compound to make it suitable for a specific analytical method or to alter its properties. sigmaaldrich.comresearch-solution.com In the context of this compound, derivatization could involve reactions targeting the N-H proton or the aromatic rings. For instance, alkylation or acylation at the nitrogen atom can introduce new functional groups. research-solution.com Such reactions typically involve the deprotonation of the urea nitrogen followed by reaction with an electrophile. The reactivity of the N-H proton makes it a key site for derivatization. libretexts.org

While specific kinetic data for the formation of this compound itself is not extensively reported in the provided literature, the kinetics of similar urethane (B1682113) formation reactions have been studied computationally. ethz.ch These studies indicate that the reactions can be auto-catalyzed by reactant molecules, such as alcohols in the case of urethane formation, and that multiple transition states corresponding to different reaction orders may be involved. ethz.ch Similar principles could apply to the formation of ureas, where excess amine or the urea product itself might influence the reaction kinetics.

Role of this compound in Catalytic Processes

This compound and its derivatives can play significant roles in various catalytic processes, particularly in the trimerization of isocyanates to form isocyanurates. Isocyanurates are valued for their thermal stability and are used to enhance the properties of materials like polyurethanes. nih.govgoogle.com

Mechanistic Models for Isocyanate Trimerization

The cyclotrimerization of isocyanates is often catalyzed by nucleophilic species. nih.gov A generally accepted mechanism for anionic trimerization involves the initial addition of a nucleophilic catalyst to the electrophilic carbon of an isocyanate molecule. nih.gov This forms an anionic intermediate that subsequently attacks two more isocyanate molecules in a stepwise manner, ultimately leading to the formation of the stable six-membered isocyanurate ring and regeneration of the catalyst. nih.gov

While simple anions like acetate (B1210297) can initiate trimerization, studies have shown that the initial catalyst may be a precatalyst that reacts with the isocyanate to form the true catalytically active species. nih.govnih.gov In the context of this compound, it's conceivable that a deprotonated form of this compound or a related adduct could act as the nucleophilic catalyst. For example, the reaction of an organometallic compound with this compound could generate a metalated urea species that is highly nucleophilic and capable of initiating the trimerization cascade.

Computational studies on isocyanate trimerization catalyzed by various species, including N-heterocyclic carbenes and acetate anions, have provided detailed insights into the reaction pathways. nih.govntu.edu.sg These studies often reveal complex catalytic cycles with multiple intermediates and transition states. For instance, in the acetate-initiated trimerization of aliphatic isocyanates, the reaction proceeds through two interconnected catalytic cycles, with acetate acting only as a precatalyst. nih.gov

Exploration of Template Effects and Coordination-Assisted Catalysis

The "template effect" is a concept in coordination chemistry where a central metal ion organizes the reacting ligands in a specific orientation that favors a particular reaction outcome, often the formation of a macrocyclic product over polymerization. bhu.ac.in This principle is highly relevant to catalytic processes involving metal complexes. nih.govrsc.orgrsc.orgmdpi.com

Metal complexes of this compound or its derivatives can function as template catalysts. The metal center can coordinate with multiple isocyanate monomers, bringing them into close proximity and pre-organizing them for the cyclotrimerization reaction. The coordination of the isocyanate to the metal can also activate it towards nucleophilic attack, an example of coordination-assisted catalysis. nih.gov

The catalytic activity of such complexes would depend on several factors, including the nature of the metal ion, the coordination geometry, and the electronic properties of the ligands. nih.govmdpi.com For instance, lanthanide complexes have been investigated as catalysts for isocyanate trimerization, highlighting the diverse range of metals that can be employed. google.com The ligands surrounding the metal play a crucial role in tuning the catalyst's activity and selectivity. mdpi.com In the case of a this compound-based catalyst, the phenyl groups would also contribute to the steric and electronic environment of the catalytic center.

Electron Transfer Processes and Redox Chemistry

Redox reactions involve the transfer of electrons between chemical species, leading to a change in their oxidation states. youtube.comnih.gov The ability of a molecule to participate in electron transfer processes is governed by its electronic structure, specifically the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Electrochemical techniques like cyclic voltammetry are powerful tools for investigating the redox behavior of molecules, allowing for the determination of redox potentials and the study of the stability of the resulting oxidized or reduced species. mdpi.comrsc.orgmdpi.comnih.govmsstate.edu Such studies on this compound would provide valuable data on its electron-donating or -accepting capabilities and its potential use in applications involving electron transfer, such as in organic electronics or as a redox mediator.

Reactivity Towards Various Chemical Substrates

The reactivity of this compound is dictated by the functional groups present in the molecule: the N-H group, the carbonyl group (C=O), and the three phenyl rings. These sites can react with a variety of electrophilic and nucleophilic reagents.

The nitrogen atom bearing a hydrogen is weakly acidic and can be deprotonated by a strong base. The resulting anion is a potent nucleophile and can react with a range of electrophiles, such as alkyl halides or acyl chlorides, to form N-substituted derivatives. This reactivity is fundamental to many of the derivatization reactions discussed in section 4.1.

The carbonyl oxygen has lone pairs of electrons and can act as a Lewis base, coordinating to Lewis acids or protonating in the presence of a strong acid. The carbonyl carbon is electrophilic and can be attacked by strong nucleophiles, although this is generally less favorable than for ketones or aldehydes due to the resonance donation from the adjacent nitrogen atoms.

The reactivity of this compound can be modulated by its chemical environment. For example, in the presence of different solvents, the nucleophilicity of the molecule can change. libretexts.orglumenlearning.comlibretexts.org The interaction with different substrates can also lead to the formation of transient species that have different reactivity profiles. rsc.org

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of chemical reactions. rsc.orgsumitomo-chem.co.jpsmu.edu These methods allow for the detailed investigation of reaction pathways, including the characterization of reactants, products, intermediates, and transition states on the potential energy surface. smu.edumdpi.com

For reactions involving this compound, computational studies can provide a wealth of information that is often difficult to obtain through experimental means alone. For example, DFT calculations can be used to:

Model reaction pathways: By calculating the energies of various possible intermediates and transition states, the most likely reaction mechanism can be identified. ethz.chpku.edu.cn This is particularly useful for complex catalytic cycles, such as those involved in isocyanate trimerization. nih.gov

Determine reaction kinetics: Transition state theory can be combined with calculated activation energies to predict reaction rate constants. ethz.ch This allows for a quantitative comparison with experimental kinetic data.

Analyze electronic structure: Methods like Natural Bond Orbital (NBO) analysis can provide insights into the bonding and charge distribution within the molecule, helping to explain its reactivity. puneetguptaiitroorkee.co.in The calculation of HOMO and LUMO energies can predict the sites of electrophilic and nucleophilic attack.

Investigate solvent effects: Computational models can account for the influence of the solvent on the reaction mechanism and energetics, providing a more realistic picture of the reaction in solution. rsc.orgmdpi.com

The application of these computational methods to the study of this compound's formation, derivatization, and catalytic activity can lead to a deeper understanding of its chemical behavior and guide the design of new catalysts and synthetic methodologies. puneetguptaiitroorkee.co.inrsc.org

Density Functional Theory (DFT) for Transition State Analysis

Density Functional Theory (DFT) has become a cornerstone in the computational study of organic reaction mechanisms due to its balance of accuracy and computational cost. nih.govresearchgate.net It is particularly adept at locating and characterizing transition state (TS) structures, which are the highest energy points along a reaction coordinate and represent the kinetic barrier of a reaction.

In the context of urea derivatives, DFT calculations have been instrumental in understanding various reaction pathways. For instance, in the dehydrogenative synthesis of urea derivatives from amines and methanol (B129727) catalyzed by manganese pincer complexes, DFT calculations (at the PBE0-D3/def2-TZVP/PCM//RI-BP86/def2-SVP/PCM level) have been used to map out the multi-step reaction mechanism. semanticscholar.org These studies suggest a pathway involving the initial dehydrogenation of methanol to formaldehyde (B43269), followed by the dehydrogenative coupling of formaldehyde and an amine to form a formamide (B127407) intermediate. semanticscholar.org This intermediate then undergoes another dehydrogenative coupling with a second amine molecule to yield the final urea product. semanticscholar.org The calculations help in identifying the rate-determining step and understanding the role of the catalyst in lowering the activation barriers.

Furthermore, DFT has been employed to study the transformation of phenylurea herbicides induced by hydroxyl radicals. researchgate.net Using the B3LYP functional, researchers have located addition complexes, transition state structures, and products for the addition of the OH radical to different positions on the aromatic ring. researchgate.net These calculations revealed that the activation free energies for these additions are low, indicating a high reactivity. researchgate.net Specifically, ortho- and para-additions to the phenyl ring are generally favored, which aligns with experimental observations. researchgate.net

The conformational preferences of urea derivatives, which can significantly influence their reactivity, have also been a subject of DFT studies. For N,N'-diaryl ureas, DFT calculations, in conjunction with experimental techniques like IR and NMR, have highlighted their dynamic behavior in solution, with a general preference for the trans,trans conformation. nih.gov The introduction of substituents on the nitrogen atoms can shift this preference, as seen in N-methylated N,N'-diphenylurea which favors a cis,cis conformation. nih.gov Understanding these conformational landscapes is vital as the geometry of the reactant can dictate the accessibility of certain reaction pathways and the stability of the resulting transition states.

Below is a representative table summarizing typical data obtained from DFT calculations for the analysis of a hypothetical reaction involving a urea derivative.

ParameterValue (kcal/mol)Description
ΔE -15.2Electronic energy change of the reaction.
ΔH -14.8Enthalpy change of the reaction.
ΔG -8.5Gibbs free energy change of the reaction.
Ea (forward) 25.6Activation energy for the forward reaction.
Ea (reverse) 40.4Activation energy for the reverse reaction.
Imaginary Freq. -250 cm⁻¹The single imaginary frequency of the transition state, confirming it as a first-order saddle point.

This table is illustrative and represents the type of data generated from DFT studies on reaction mechanisms.

Coordination Chemistry of Triphenylurea and Its Metal Complexes

Triphenylurea as a Ligand: Binding Modes and Coordination Geometries

This compound's ability to coordinate with metal centers is dictated by the accessibility of its lone pair-bearing atoms. The geometry and electronic properties of the resulting metal complexes are a direct consequence of how the this compound ligand binds to the metal.

This compound can act as a ligand in several ways, primarily through its carbonyl oxygen and nitrogen atoms. uni-wuerzburg.de The specific coordination mode—monodentate, bidentate, or polydentate—depends on the metal center, its steric and electronic properties, and the reaction conditions. libretexts.orgchemrevise.org

Monodentate Coordination: In this mode, this compound binds to a metal center through a single donor atom. libretexts.org This is a common mode of coordination for urea-type ligands, typically involving the carbonyl oxygen atom, which acts as a Lewis base. researchgate.net

Bidentate Coordination: this compound has the potential to act as a bidentate ligand by coordinating through both the carbonyl oxygen and one of the nitrogen atoms, forming a chelate ring. libretexts.orgpurdue.edu This mode of coordination leads to more stable complexes due to the chelate effect. researchgate.net The formation of such a chelate is influenced by the geometric feasibility of the resulting ring structure.

Polydentate Coordination: While less common for a single this compound molecule, in polymeric or aggregated structures, this compound can bridge multiple metal centers, effectively acting as a polydentate ligand. libretexts.org This can lead to the formation of coordination polymers.

The electronic and steric properties of the this compound ligand can be fine-tuned by introducing substituents on its phenyl rings. These modifications can significantly impact the ligand's coordination behavior and the properties of the resulting metal complexes. escholarship.orgrsc.org

Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl rings increase the electron density on the donor atoms (oxygen and nitrogen), enhancing the ligand's basicity and its ability to coordinate to a metal center. Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease the electron density, which can weaken the metal-ligand bond. libretexts.orgrsc.org These electronic perturbations can influence the stability and reactivity of the metal complexes. umich.edu

Steric Effects: The size and position of substituents can introduce steric hindrance, which can affect the coordination geometry and even the preferred binding mode of the ligand. libretexts.org Bulky substituents near the coordination sites may prevent the close approach of the metal ion or other ligands, potentially favoring monodentate over bidentate coordination or leading to distorted geometries. escholarship.orgrsc.org

The interplay of these electronic and steric factors allows for the rational design of this compound-based ligands with tailored properties for specific applications in catalysis and materials science.

Monodentate, Bidentate, and Polydentate Coordination

Synthesis and Characterization of Organometallic Complexes Incorporating this compound

The synthesis of organometallic complexes with this compound ligands typically involves the reaction of a suitable metal precursor with this compound in an appropriate solvent. Characterization of the resulting complexes is crucial to determine their structure and properties. uni-wuerzburg.deresearchgate.netrsc.orgresearchgate.netmdpi.com

Organozinc complexes of this compound have been a subject of detailed study. The synthesis of N-(ethylzinc)-N,N',N'-triphenylurea can be achieved through the reaction of diethylzinc (B1219324) with this compound. However, this reaction is noted to be very slow. mdpi.com A more efficient route involves the addition of EtZnNPh₂ to phenyl isocyanate (PhNCO). mdpi.com

These organozinc-urea compounds are typically colorless, crystalline solids that are sensitive to air. mdpi.com They exhibit limited solubility in aliphatic hydrocarbons but are more soluble in aromatic solvents. mdpi.com Structural studies have revealed that these complexes can form various aggregated states. For instance, in the absence of strongly coordinating solvents, they can exist as trimers in solution. mdpi.com The coordination behavior of these complexes has been investigated with ligands like pyridine (B92270) and N,N,N',N'-tetramethylethylenediamine (TMED), which can lead to the formation of four-coordinate zinc centers. mdpi.comunizar.es

ComplexSynthetic RouteKey Structural FeatureReference
N-(ethylzinc)-N,N',N'-triphenylureaEt₂Zn + (PhNH)₂CO (slow) or EtZnNPh₂ + PhNCOTrimeric in benzene (B151609) solution mdpi.com
[EtZnNPhCONPh₂]₂·2PyReaction of the trimeric complex with pyridineDimeric with pyridine coordination mdpi.com

The versatility of this compound as a ligand extends beyond zinc to other transition metals and main group elements. libretexts.orgunamur.bealfa-chemistry.combyjus.comlabxchange.org The synthesis of these complexes generally follows similar principles, involving the reaction of a metal salt or an organometallic precursor with this compound. rsc.orgresearchgate.netmdpi.com

Transition Metal Complexes: Complexes of transition metals such as copper, nickel, cobalt, and palladium with urea-based ligands have been synthesized and characterized. rsc.orgmdpi.com The coordination environment in these complexes can vary, leading to different geometries, such as square planar or octahedral, depending on the metal and the stoichiometry of the reaction. mdpi.commdpi.com

Main Group Element Complexes: There is growing interest in the coordination chemistry of main group elements. unamur.bealfa-chemistry.combyjus.com this compound can form complexes with main group elements like tin and antimony, often exhibiting different structural motifs compared to their transition metal counterparts due to the differences in orbital availability and bonding preferences. orientjchem.orgscirp.org

The characterization of these complexes relies on a combination of analytical techniques, including single-crystal X-ray diffraction for definitive structural elucidation, and spectroscopic methods. mdpi.comunizar.esamazonaws.com

Organozinc Complexes and Their Structural Features

Spectroscopic Signatures of Metal-Triphenylurea Coordination

Spectroscopic techniques are indispensable for characterizing this compound-metal complexes and understanding the nature of the metal-ligand bond. researchgate.netekb.eg Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative. researchgate.netorientjchem.org

Changes in the vibrational frequencies of the this compound ligand upon coordination provide clear evidence of complex formation. The most significant changes are typically observed for the C=O and N-H stretching vibrations in the IR spectrum.

Infrared (IR) Spectroscopy:

ν(C=O) Shift: The carbonyl stretching frequency (ν(C=O)) in free this compound appears at a characteristic wavenumber. Upon coordination of the carbonyl oxygen to a metal center, this band typically shifts to a lower frequency (red shift). mdpi.comorientjchem.org This shift is indicative of the weakening of the C=O double bond due to the donation of electron density from the oxygen to the metal.

ν(N-H) Shift: The N-H stretching frequency can also be affected by coordination. If the nitrogen atom is involved in bonding or if there are changes in hydrogen bonding patterns upon complexation, the position and shape of the N-H band will be altered.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the ¹H NMR spectrum, the chemical shift of the N-H protons is sensitive to the coordination environment. Deprotonation and coordination of the nitrogen atom will lead to the disappearance of the N-H signal. Even if the nitrogen is not directly bonded, changes in the electronic structure upon complexation can cause a shift in the resonance of the N-H protons and the protons on the phenyl rings. researchgate.netunizar.es

¹³C NMR: The resonance of the carbonyl carbon is particularly diagnostic in ¹³C NMR spectroscopy. Coordination to a metal center typically results in a downfield shift of the carbonyl carbon signal, reflecting the change in its electronic environment. researchgate.net

Spectroscopic TechniqueKey Signature of CoordinationTypical ObservationReference
Infrared (IR) SpectroscopyShift in C=O stretching frequency (ν(C=O))Red shift (to lower wavenumber) upon coordination mdpi.comorientjchem.org
¹H NMR SpectroscopyChange in chemical shift of N-H protonsDownfield or upfield shift, or disappearance upon deprotonation researchgate.netunizar.es
¹³C NMR SpectroscopyChange in chemical shift of carbonyl carbonDownfield shift upon coordination researchgate.net

Theoretical Insights into Metal-Ligand Bonding and Electronic Structure

Theoretical and computational chemistry provide powerful tools for understanding the intricate details of metal-ligand interactions at an electronic level. For metal complexes of this compound and related N-arylurea ligands, methods like Density Functional Theory (DFT) are employed to elucidate the geometry, bonding nature, and electronic properties that govern their behavior. mdpi.commdpi.com These computational investigations offer insights that are often inaccessible through experimental techniques alone.

At the heart of these theoretical studies is the goal of describing the electronic structure and the nature of the chemical bonds within the coordination complex. mdpi.com Analyses such as Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) are frequently used to interpret the complex quantum chemical data in more intuitive, chemical terms. sci-hub.seresearchgate.net NBO analysis, for instance, helps in quantifying donor-acceptor interactions and charge delocalization, which are fundamental to understanding the stability derived from coordination. sci-hub.seresearchgate.net FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the reactivity and electronic transitions of the complex. nih.gov

Due to a scarcity of specific computational studies on this compound complexes, insights are often drawn from theoretical investigations of closely related N-arylureas, such as phenylurea. These studies provide a foundational understanding of how the urea (B33335) moiety interacts with metal centers.

Metal-Ligand Bonding Analysis

The coordination of urea-based ligands to a metal center can occur through either the carbonyl oxygen or one of the nitrogen atoms. Computational studies on model palladium-urea complexes have been used to determine the preferred binding mode. nih.govacs.org For N-arylureas, DFT calculations have been employed to investigate the bonding between the urea fragment and the phenyl ring. An Energy Decomposition Analysis (EDA) on phenylurea herbicides revealed that the bond between the dimethylurea fragment and the benzene ring has a predominantly ionic character. researchgate.net This electrostatic nature is a key feature of the C-N bond in these systems.

The strength and nature of the coordination bond are critical. In many complexes, the ligand acts as a Lewis base, donating electron density from its donor atoms (typically O or N) to the empty orbitals of the metal center, which acts as a Lewis acid. acs.org NBO analysis quantifies the stabilization energy associated with these donor-acceptor interactions. For example, the interaction between a lone pair orbital on a donor atom (the donor NBO) and an antibonding orbital of the metal (the acceptor NBO) can be calculated to reveal the strength of the charge transfer. researchgate.net

In a theoretical study on phenylurea herbicides, the total bond energy between the dimethylurea fragment and the benzene ring was calculated to be in the range of -1180 to -1225 kJ/mol, confirming a strong interaction. researchgate.net The data below, from a DFT study on phenylurea derivatives, illustrates the decomposition of the interaction energy, highlighting the significant electrostatic contribution.

CompoundPauli Repulsion (EPauli)Electrostatic Interaction (Eelstat)Orbital Interaction (Eorb)Total Interaction Energy (Eint)
2735.02-1011.08-290.38-1180.01
2810.13-1036.02-299.70-1209.91
2878.89-1059.88-307.78-1225.33
2859.39-1049.26-304.76-1218.41

Data adapted from a DFT study on phenylurea herbicides, revealing the components of the interaction energy between the urea and phenyl fragments. researchgate.net

Electronic Structure and Frontier Molecular Orbitals (FMO)

The electronic structure of a coordination complex is described by the arrangement of its molecular orbitals. The FMOs (HOMO and LUMO) are particularly important as they govern the molecule's chemical reactivity and optical properties. nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and reactivity. nih.govnih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be more easily excited. nih.gov

Upon coordination, the bond lengths at the coordination sites typically lengthen compared to the free ligand. Theoretical calculations can precisely model these changes. Furthermore, the energies of the FMOs are altered upon complexation. Global reactivity parameters, derived from HOMO and LUMO energies, can indicate the bioactivity or chemical potential of the resulting complexes. sci-hub.se

The table below presents calculated FMO data for several phenylurea derivatives, illustrating how substituents on the phenyl ring can modulate the electronic structure.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
-6.91-0.546.37
-7.05-0.846.21
-7.21-1.096.12
-7.10-0.826.28

Data adapted from a DFT study on phenylurea herbicides. researchgate.net These values show the influence of substituents on the electronic properties.

These theoretical approaches collectively provide a detailed picture of the bonding and electronic landscape of metal complexes with urea-based ligands, offering a framework for predicting their stability, reactivity, and potential applications.

Supramolecular Chemistry and Non Covalent Interactions of Triphenylurea Architectures

Hydrogen Bonding Motifs and Self-Assembly Propensities

The cornerstone of triphenylurea's self-assembly behavior is the urea (B33335) functional group (–NH–CO–NH–). This group is an excellent self-complementary hydrogen-bonding unit, possessing two hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl C=O group). The urea segment has a strong propensity to form robust hydrogen bonds, which are among the most powerful non-covalent interactions. mdpi.com This inherent capability drives the molecules to aggregate into larger structures.

In the case of N,N'-disubstituted ureas, a common and highly stable motif is the formation of a one-dimensional, bifurcated hydrogen-bonded chain or tape. In this arrangement, each urea group forms a pair of N-H···O=C hydrogen bonds with two adjacent urea molecules, creating a linear, tape-like polymer. While this compound is an N,N,N'-trisubstituted urea, the fundamental N-H···O=C interaction remains the dominant organizing force. The single N-H group on the monosubstituted nitrogen and one of the N-H groups from the disubstituted nitrogen can participate in forming these strong linkages, leading to the self-assembly of this compound molecules into predictable, chain-like supramolecular polymers. This directional and specific nature of hydrogen bonding is a key driver for creating ordered, robust assemblies from individual molecular units.

Aromatic Stacking (π-π Interactions) and Electrostatic Contributions

While hydrogen bonding provides the primary "scaffold" for this compound assemblies, the three phenyl rings attached to the urea core introduce another critical non-covalent interaction: aromatic or π-π stacking. These interactions occur between the electron-rich faces of the phenyl rings of adjacent molecules. The nature of π-π stacking is complex, involving a combination of attractive London dispersion forces and orientation-dependent electrostatic interactions between the quadrupole moments of the aromatic rings. encyclopedia.pubnih.gov

Table 1: Key Non-Covalent Interactions in this compound Assemblies

Interaction Type Participating Moieties Nature of Interaction Typical Energy (kJ/mol) Role in Assembly
Hydrogen Bonding Urea N-H and C=O groups Highly directional donor-acceptor interaction 15 - 40 Primary driving force for forming 1D chains
π-π Stacking Phenyl rings Electrostatic (quadrupole) and dispersion forces 2 - 10 Secondary force; stabilizes packing of chains
Van der Waals Phenyl rings & molecular backbone Fluctuating induced dipoles (dispersion) < 5 Contributes to overall packing efficiency

Formation of Supramolecular Assemblies and Networks

The combination of strong, directional hydrogen bonds and weaker, less-directional π-π stacking and van der Waals forces allows this compound to form hierarchical supramolecular structures. taylorandfrancis.com The process begins with the self-assembly of molecules into primary one-dimensional chains via the dominant N-H···O=C hydrogen bonds. These chains then act as larger building blocks, which can further organize into more complex two-dimensional (2D) sheets or three-dimensional (3D) networks. This secondary organization is mediated by the weaker π-π stacking interactions between the propeller-like phenyl groups projecting from the hydrogen-bonded spines. The final architecture is a result of the energetic balance between these competing and cooperating interactions.

The formation of ordered supramolecular structures from individual molecules is not random but follows fundamental design principles based on the intrinsic properties of the molecule. youtube.com In this compound, these principles include:

Molecular Symmetry and Shape: The this compound molecule is inherently asymmetrical and adopts a propeller-like conformation due to the steric bulk of the phenyl groups. This defined three-dimensional shape dictates how molecules can approach and pack together, preventing simple, dense packing and favoring more open, interlocked structures.

Interactional Hierarchy and Directionality: As noted, the strong, directional hydrogen bond acts as the primary organizing vector, creating a predictable axis of growth. vin-yet.comwordpress.com The weaker, non-directional stacking forces then operate on a secondary level to organize these primary chains. designingbuildings.co.uk This hierarchy of interactions is a key principle in building complex yet ordered systems. vin-yet.com

Supramolecular Blueprint: The robust and predictable hydrogen-bonding pattern of the urea group can be considered a "supramolecular blueprint." nih.gov This reliable motif ensures the formation of the primary chain structure, which then serves as a template for higher-order assembly guided by the weaker interactions of the peripheral phenyl groups.

A hallmark of supramolecular chemistry is the dynamic and reversible nature of the non-covalent bonds that hold the assemblies together. researchgate.net This endows the systems with the ability to respond to external stimuli, such as changes in temperature, solvent, or the presence of chemical analytes. polito.itrsc.org While specific stimulus-responsive applications of simple this compound are not widely documented, the principles governing its assembly suggest an inherent responsiveness.

Because the hydrogen bonds and π-π interactions are of low energy, they can be disrupted or modulated by external inputs. researchgate.net For instance, an increase in temperature can provide enough thermal energy to break these bonds and cause the disassembly of the network. Similarly, a change in the solvent environment can alter the strength of these interactions, potentially leading to a structural transformation or dissolution. This inherent dynamism makes this compound-based architectures potential candidates for developing "smart" materials whose properties can be tuned by external triggers.

Design Principles for Ordered Structures

Host-Guest Interactions and Molecular Recognition Phenomena

Molecular recognition is the specific binding of a "guest" molecule to a "host" molecule or assembly through non-covalent interactions. numberanalytics.com Supramolecular assemblies are excellent hosts because their formation can create well-defined cavities, channels, or binding surfaces with specific sizes, shapes, and chemical functionalities. rsc.orgthno.org

The supramolecular structures formed by this compound can exhibit host-guest properties. The network of interlocked phenyl rings can create hydrophobic pockets capable of encapsulating small organic guest molecules. Furthermore, the urea moiety itself is a well-known motif for anion recognition. The N-H groups, which are part of the hydrogen-bonding network, can also be available to form hydrogen bonds with suitable guest molecules, particularly anions like chloride or acetate (B1210297). This dual functionality—hydrophobic pockets from the phenyl groups and hydrogen-bonding sites from the urea core—makes this compound assemblies interesting systems for studying molecular recognition and sensing phenomena. ias.ac.innih.gov

Theoretical and Computational Studies of Triphenylurea

Electronic Structure Calculations and Molecular Orbital Theory

Electronic structure calculations, grounded in quantum mechanics, are fundamental to modern chemistry. brsnc.in Molecular Orbital (MO) theory is a cornerstone of these calculations, describing how atomic orbitals on individual atoms combine to form molecular orbitals that extend over the entire molecule. utexas.eduuoanbar.edu.iq This process results in the formation of bonding orbitals, which are lower in energy than the original atomic orbitals and increase electron density between nuclei, and higher-energy antibonding orbitals. brsnc.inuoanbar.edu.iq By solving approximations of the Schrödinger equation, these methods yield the shapes and energies of molecular orbitals, providing quantitative information about the molecule's stability, bond strength, electron density distribution, and various electronic properties. utexas.eduuoanbar.edu.iq

A primary application of computational chemistry is to determine the most stable three-dimensional structure of a molecule. This process, known as geometry optimization or energy minimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. wikipedia.org Algorithms systematically adjust the molecular geometry to minimize the net forces on each atom until a stable structure is found. wikipedia.orguni-muenchen.de The final output provides the optimized bond lengths, bond angles, and dihedral angles, along with the molecule's total electronic energy. uni-muenchen.deajol.info

For flexible molecules like triphenylurea, conformational analysis is crucial. This involves studying the different spatial arrangements (conformations) that arise from rotation around single bonds. libretexts.org The this compound molecule features three phenyl groups attached to nitrogen atoms, and the rotation of these groups around the N-C bonds leads to various conformers. A key aspect of this analysis is the "propeller" configuration of the triphenyl fragments. Computational models, similar to those developed for analogous molecules like triphenylphosphine, can be used to reliably predict the preferred propeller arrangement by calculating the energetic landscape associated with the rotation of the phenyl rings. rsc.org

The relative stability of different conformers is determined by their calculated energies. williamkennerly.com Staggered conformations are generally more stable than eclipsed ones due to reduced steric strain, which arises from repulsive interactions between electron clouds of nearby atoms or groups. libretexts.org For this compound, geometry optimization calculations using methods like Density Functional Theory (DFT) can identify the global minimum energy conformer as well as other low-energy structures, providing insight into the molecule's preferred shape. reddit.com

ConformerDihedral Angles (C-N-C-C)Relative Energy (kcal/mol)Computational Method
Global Minimum~45°, ~45°, ~45°0.00DFT/B3LYP/6-31G(d)
Local Minimum A~40°, ~50°, ~90°+1.5DFT/B3LYP/6-31G(d)
Rotational Transition State~0°, ~45°, ~45°+3.8DFT/B3LYP/6-31G(d)

This interactive table presents hypothetical data for different conformers of this compound, illustrating how computational methods can quantify the energy differences between them. The values are representative of typical energy barriers for phenyl group rotation.

Quantum chemical calculations are widely used to predict various spectroscopic properties, offering a powerful tool for interpreting and validating experimental data. jstar-research.com By calculating molecular properties related to the interaction with electromagnetic radiation, it is possible to simulate spectra such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-vis). jstar-research.comnih.gov

Time-dependent density functional theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-vis) by calculating the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths. aps.orgchemrxiv.org For this compound, such calculations can identify the specific electronic transitions (e.g., π→π* transitions within the phenyl rings) responsible for its absorption bands.

Similarly, the calculation of vibrational frequencies allows for the simulation of IR spectra. jstar-research.com These calculations help in assigning specific absorption peaks in an experimental IR spectrum to particular molecular vibrations, such as the C=O stretching of the urea (B33335) group or C-H bending modes of the phenyl rings. Machine learning models trained on quantum mechanical data are also emerging as a rapid and efficient way to predict spectroscopic properties. researchgate.net

Spectroscopic DataCalculated Value (B3LYP/6-311+G(d,p))Experimental Value
IR Frequency (C=O stretch) 1675 cm⁻¹1660 cm⁻¹
¹³C NMR Chemical Shift (C=O) 155.2 ppm154.1 ppm
UV-vis λmax (π→π)*268 nm265 nm

This interactive table provides a hypothetical comparison of computationally predicted spectroscopic data for this compound with potential experimental values, demonstrating the typical accuracy of such predictions.

Energetics, Geometry Optimization, and Conformational Analysis

Simulation of Reaction Mechanisms and Catalytic Cycles

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. youtube.com By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that connect these species. wikipedia.org The calculated energy difference between the reactants and the transition state, known as the activation energy, provides critical information about the reaction rate and feasibility. wikipedia.org

If this compound were involved in a chemical transformation or used as a catalyst, computational simulations could provide a step-by-step mechanistic understanding. mpg.de For example, in the context of organocatalysis, where urea derivatives are common, simulations can reveal how the molecule activates substrates through hydrogen bonding. The process involves modeling the entire catalytic cycle, from substrate binding to product release, to understand how the catalyst is regenerated. researchgate.netnih.gov These simulations can guide the design of more efficient catalysts by identifying the rate-limiting step and suggesting structural modifications to lower its energy barrier. mpg.de

Modeling of Intermolecular Interactions and Supramolecular Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. researchgate.netnih.gov Computational modeling is essential for understanding and quantifying these weak forces, which include hydrogen bonding, π-π stacking, and van der Waals interactions. rsc.orgnih.govresearchgate.net These interactions dictate molecular recognition, protein-ligand binding, and the formation of self-assembled materials. mpg.denih.govnih.gov

For this compound, the urea moiety is a potent hydrogen bond donor and acceptor, while the three phenyl rings can engage in π-π stacking. Computational methods can model how these interactions drive the self-assembly of this compound molecules into dimers, chains, or more complex three-dimensional networks, which is fundamental to its crystal packing. Advanced techniques like the Quantum Theory of Atoms in Molecules (QTAIM) or Symmetry-Adapted Perturbation Theory (SAPT) can be employed to analyze the electron density and precisely calculate the energetic contributions of each type of interaction within a molecular pair. mdpi.comnih.gov Such studies are crucial for designing new materials with desired structural and functional properties based on predictable self-assembly. nih.govgrc.org

Interaction Type (in a this compound Dimer)Key Atoms InvolvedCalculated Interaction Energy (kJ/mol)
Hydrogen Bond N-H···O=C-25.5
π-π Stacking Phenyl Ring 1···Phenyl Ring 2-12.3
C-H···π Interaction Phenyl C-H···Phenyl Ring 3-4.8
Van der Waals Overall Molecular Surfaces-15.1

This interactive table presents hypothetical calculated interaction energies for a dimer of this compound, showcasing the different types of non-covalent forces that can be quantified through modeling.

Advanced Quantum Chemical Methodologies and Basis Set Selection

The reliability of any computational study hinges on the appropriate selection of the quantum chemical method and basis set. rsc.org There is a wide hierarchy of methods, each offering a different balance between accuracy and computational cost. uni-mainz.deumich.edu These range from Hartree-Fock (HF) theory and Density Functional Theory (DFT) to more computationally expensive but highly accurate wavefunction-based methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. aps.orguni-mainz.de

A basis set is a set of mathematical functions (typically centered on atoms) used to construct the molecular orbitals. numberanalytics.comlibretexts.org The size and flexibility of the basis set are critical for obtaining accurate results. google.com

Minimal Basis Sets (e.g., STO-3G): Provide one function per atomic orbital. They are computationally fast but offer low accuracy.

Split-Valence Basis Sets (e.g., 6-31G): Use multiple functions for valence orbitals, allowing for more flexibility where chemical bonding occurs. libretexts.org

Polarized Basis Sets (e.g., 6-31G(d) or 6-31G):* Add functions with higher angular momentum (like d-functions on carbon) to describe the distortion of orbitals in a molecular environment. rowansci.com

Diffuse Basis Sets (e.g., 6-31+G(d)): Include very spread-out functions, which are essential for describing anions, weak interactions, and excited states. rowansci.com

The choice of method and basis set must be tailored to the problem. numberanalytics.comrowansci.com For a molecule like this compound, a typical strategy might involve an initial geometry optimization with a computationally efficient combination like B3LYP/6-31G(d). reddit.com For more accurate energy calculations or prediction of subtle properties, a larger basis set such as def2-TZVP or 6-311+G(2d,p) would be employed, often in conjunction with dispersion corrections (e.g., D3) to better account for van der Waals interactions. nih.govrsc.orggoogle.com Careful benchmarking against experimental data or higher-level calculations is often necessary to validate the chosen computational protocol. nih.gov

Method/Basis Set CombinationTypical ApplicationRelative Computational Cost
HF/STO-3G Educational, initial guessVery Low
B3LYP/6-31G(d) Geometry optimization of organic moleculesMedium
M06-2X/def2-TZVP Non-covalent interactions, thermochemistryHigh
CCSD(T)/aug-cc-pVTZ High-accuracy benchmark calculationsVery High

This interactive table summarizes various quantum chemical methods and basis sets, outlining their common uses and relative computational demands.

Advanced Chemical Applications and Future Research Directions

Triphenylurea-Based Catalytic Systems for Precision Synthesis

The quest for efficient and selective chemical transformations has driven the development of novel catalytic systems. This compound derivatives, with their defined three-dimensional structure and hydrogen-bonding capabilities, are emerging as promising candidates for designing sophisticated catalysts.

Development of Novel Homogeneous and Heterogeneous Catalysts

The design of catalysts can be broadly categorized into homogeneous and heterogeneous systems, each offering distinct advantages. solubilityofthings.comnumberanalytics.com Homogeneous catalysts exist in the same phase as the reactants, often leading to high activity and selectivity under mild reaction conditions. numberanalytics.com In contrast, heterogeneous catalysts are in a different phase, which simplifies their separation from the reaction mixture and enhances their reusability, a key factor in sustainable industrial processes. solubilityofthings.comcademix.org

The this compound framework can be chemically modified to incorporate catalytically active sites, leading to the creation of both homogeneous and heterogeneous catalysts. For instance, functional groups can be introduced onto the phenyl rings to coordinate with metal centers, forming organometallic catalysts. These catalysts can be solubilized in the reaction medium for homogeneous catalysis.

For heterogeneous applications, this compound-based structures can be immobilized on solid supports such as silica (B1680970), polymers, or magnetic nanoparticles. This approach combines the precise catalytic control offered by the this compound moiety with the practical benefits of a solid-phase catalyst. The synthesis of such materials often involves creating derivatives of this compound that can be covalently linked to the support material. researchgate.net For example, the synthesis of 1,1,3-Triphenylurea derivatives has been reported, which could serve as precursors for further functionalization and immobilization. amazonaws.com

Catalyst TypeDescriptionAdvantagesPotential this compound Application
Homogeneous Catalyst and reactants are in the same phase (typically liquid). numberanalytics.comHigh activity and selectivity, mild reaction conditions. numberanalytics.comSoluble this compound-metal complexes.
Heterogeneous Catalyst is in a different phase from the reactants (e.g., solid catalyst in a liquid reaction). solubilityofthings.comEase of separation and recyclability, enhanced stability. solubilityofthings.comcademix.orgThis compound derivatives immobilized on solid supports.

Exploration of Catalytic Selectivity and Efficiency

The selectivity of a catalyst refers to its ability to direct a reaction to form a specific product over other possibilities, while efficiency relates to the rate at which the catalyst facilitates the reaction. unacademy.com Both are critical parameters in chemical synthesis. The rigid and well-defined structure of the this compound scaffold can play a crucial role in controlling the stereochemistry of a reaction, leading to high enantioselectivity. The urea (B33335) moiety's hydrogen-bonding capability can help in substrate recognition and orientation, further enhancing selectivity.

The efficiency of this compound-based catalysts can be fine-tuned by modifying the electronic properties of the phenyl rings. Introducing electron-donating or electron-withdrawing groups can influence the reactivity of the catalytic center. Researchers are exploring these modifications to optimize catalyst performance for specific transformations, such as asymmetric hydrogenation and cross-coupling reactions, which are fundamental in pharmaceutical and fine chemical synthesis. numberanalytics.com The goal is to develop catalysts that not only exhibit high turnover numbers but also maintain their activity and selectivity over multiple reaction cycles. mpg.de

Design and Development of Functional Materials Utilizing this compound Scaffolds

The this compound structure is not only a platform for catalysis but also a promising scaffold for the construction of novel functional materials. northwestern.edu Its aromatic nature, combined with the potential for intermolecular hydrogen bonding, imparts desirable thermal and chemical stability, making it an attractive component in various material science applications.

Organic Electronics and Optoelectronic Materials (e.g., Luminescent Materials)

Organic electronics and optoelectronics are rapidly advancing fields that utilize carbon-based materials in devices such as light-emitting diodes (OLEDs), solar cells, and sensors. mdpi.comtaylorfrancis.com The performance of these devices is intrinsically linked to the electronic properties of the organic materials used. rug.nl this compound derivatives are being investigated for their potential in these applications due to their tunable electronic structure and good charge-transport properties.

Luminescent materials, or phosphors, emit light upon excitation by an external energy source. numberanalytics.comresearchgate.net The incorporation of this compound into organic molecules can influence their photoluminescent properties. By attaching chromophoric units to the this compound scaffold, it is possible to create materials that emit light of specific colors. The rigid structure of this compound can help to minimize non-radiative decay processes, leading to higher photoluminescence quantum yields. Researchers are designing and synthesizing novel this compound-based compounds and evaluating their potential as emitters in OLEDs or as sensors that exhibit changes in their luminescence in response to external stimuli. weebly.commdpi.com The ability to functionalize the phenyl rings allows for the fine-tuning of the emission wavelength and efficiency of these materials.

ApplicationDesired PropertiesRole of this compound
Organic Light-Emitting Diodes (OLEDs) High photoluminescence quantum yield, tunable emission color, good charge transport. mdpi.comCan serve as a rigid scaffold to enhance luminescence and as a building block for charge-transporting materials.
Luminescent Sensors Change in luminescence in response to stimuli (e.g., chemical analytes). weebly.comThe urea moiety can act as a binding site for analytes, leading to a detectable change in the material's luminescent properties.

Polymer Additives or Initiators with Tunable Properties

Polymers are ubiquitous in modern life, and their properties are often tailored for specific applications through the use of additives. umicore.comresearchgate.net These additives can enhance properties such as flame retardancy, UV stability, or mechanical strength. This compound derivatives, with their inherent thermal stability and aromatic character, have the potential to be developed as novel polymer additives. Their incorporation into a polymer matrix could improve its thermal resistance and flame-retardant properties.

Furthermore, the this compound structure could be modified to act as a polymerization initiator. specialchem.comspecialchem.com By introducing functional groups capable of initiating a polymerization reaction, this compound-based initiators could be used to synthesize polymers with specific end-groups, influencing the final properties of the material. For instance, the use of a thermal initiator can be enhanced by the exothermic nature of photopolymerization, leading to more efficient polymerization processes. mdpi.com The ability to tune the properties of the initiator by modifying the this compound scaffold offers a pathway to creating polymers with precisely controlled architectures and functionalities.

Smart Materials with Stimuli-Responsive Behavior

Smart materials are materials that can change their properties in response to external stimuli such as light, temperature, pH, or the presence of a chemical species. mdpi.com4d-mater.comnih.gov This responsiveness makes them suitable for a wide range of applications, including sensors, actuators, and drug delivery systems. The hydrogen-bonding capabilities of the urea group in this compound, along with the potential for π-π stacking interactions between the phenyl rings, make it an excellent candidate for designing stimuli-responsive materials.

For example, the disruption or formation of hydrogen bonds upon changes in temperature or pH can lead to a change in the material's structure and, consequently, its properties. This could manifest as a change in color (mechanochromism or thermochromism), solubility, or shape. mdpi.com Researchers are exploring how to harness these properties to create this compound-based gels, films, and coatings that can respond to their environment in a predictable and controlled manner. The design of such materials opens up possibilities for creating sophisticated systems with adaptive and dynamic behavior. rsc.org

Integration with Advanced Chemical Methodologies

This compound and its derivatives are increasingly being integrated into advanced chemical methodologies, serving as versatile building blocks and functional components in sophisticated synthetic strategies. The unique structural and electronic properties of the this compound scaffold allow for its application in catalysis, controlled polymerization, and the construction of complex molecular architectures.

One of the key areas where this compound is utilized is in the development of novel catalytic systems. The urea moiety is an effective hydrogen-bond donor, a property that is harnessed in the design of organocatalysts. These catalysts can activate substrates through non-covalent interactions, offering a green and efficient alternative to metal-based catalysts. For instance, chiral this compound derivatives have been explored for their potential in asymmetric catalysis, where the defined spatial arrangement of the phenyl groups and the hydrogen-bonding capabilities of the urea group can create a chiral environment to control the stereochemical outcome of a reaction.

The synthesis of this compound itself can involve advanced methods such as palladium-catalyzed carbonylation reactions. amazonaws.com Modern synthetic chemistry leverages such transition-metal-catalyzed processes to construct the urea functional group with high efficiency and under mild conditions. vandemark.com These methods are part of a broader toolkit that enables chemists to build complex molecules from simpler precursors. ox.ac.uk

Furthermore, this compound derivatives are being incorporated into switchable polymerization catalysis. nih.gov This cutting-edge technique uses a single catalyst that can be switched between different active states to control the sequence of monomers in a growing polymer chain, leading to the creation of multiblock copolymers with precisely defined properties. nih.gov While still a nascent field, the use of urea-based organocatalysts in such processes is an area of active research. nih.gov

The table below summarizes some advanced synthetic methods involving urea derivatives.

MethodologyApplication AreaSpecific Example/Role of Urea Derivative
OrganocatalysisAsymmetric SynthesisChiral urea derivatives create a specific environment to control reaction stereochemistry. csic.es
Supramolecular CatalysisReaction ControlUrea-based hosts can encapsulate reactants, influencing selectivity and reaction rates through non-covalent interactions. rsc.org
Switchable PolymerizationBlock CopolymersUrea-based organocatalysts can potentially be used to control monomer incorporation in polymer chains. nih.gov
Pd-Catalyzed CarbonylationSynthesis of UreasEfficient formation of the urea bond from precursors like acyl azides. amazonaws.com

Emerging Research Areas and Interdisciplinary Impact

The unique characteristics of this compound have propelled its investigation into several emerging and interdisciplinary research fields, most notably in materials science, supramolecular chemistry, and anion sensing.

Materials Science: The fluorescent properties of this compound and its derivatives make them promising candidates for applications in materials science, particularly in the development of organic electronics. ontosight.ai Researchers are exploring their use as components in Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices. ontosight.ai The field of materials science focuses on discovering and designing new materials with specific electrical, optical, or mechanical properties. tescan.comuni-koblenz.de The ability to tune the photophysical properties of this compound by modifying its chemical structure is a key area of investigation. rsc.orgmdpi.com For example, introducing different functional groups to the phenyl rings can alter the emission wavelength and quantum yield, paving the way for customized materials for next-generation displays and lighting. uef.fi

Supramolecular Chemistry and Anion Sensing: A significant area of emerging research is the use of this compound derivatives in supramolecular chemistry. rsc.orgugent.be Supramolecular chemistry, the "chemistry beyond the molecule," studies systems of two or more molecules held together by non-covalent interactions. csic.es The urea functional group is an excellent hydrogen-bond donor, enabling this compound-based molecules to act as receptors for anions. mdpi.com Anion recognition is crucial because many biological and chemical processes involve anionic species. nih.govnih.gov

Researchers have designed and synthesized this compound derivatives that can selectively bind to specific anions. mdpi.com This selectivity is often achieved by creating a molecular cleft or cavity that is complementary in size and shape to the target anion. mdpi.com The binding event can be signaled by a change in the molecule's fluorescence or a visible color change, making these compounds effective colorimetric and fluorescent sensors. mdpi.com

The table below details the anion sensing capabilities of a urea-based receptor.

AnionDetection MethodObservable Change
Fluoride (F⁻)Colorimetric & UV-VisColor change from off-white to yellow. mdpi.com
Acetate (B1210297) (AcO⁻)Colorimetric & UV-VisColor change from off-white to yellow. mdpi.com
Bicarbonate (HCO₃⁻)Colorimetric & UV-VisColor change from off-white to yellow. mdpi.com
Dihydrogen Phosphate (H₂PO₄⁻)Colorimetric & UV-VisColor change from off-white to yellow. mdpi.com
Chloride (Cl⁻)Colorimetric & UV-VisNo significant color change. mdpi.com
Bromide (Br⁻)Colorimetric & UV-VisNo significant color change. mdpi.com

Interdisciplinary Impact: The applications of this compound derivatives extend into biomedical and pharmaceutical research. The ability of urea-based receptors to recognize biologically important anions like phosphates opens up possibilities for developing new diagnostic tools. chemrxiv.org For example, triptycene-based receptors containing urea functionalities have shown high selectivity for monophosphates derived from nucleotides. chemrxiv.org Furthermore, novel derivatives of related heterocyclic compounds are being synthesized and evaluated for their potential as therapeutic agents, such as inhibitors for enzymes implicated in Alzheimer's disease. mdpi.com This highlights the interdisciplinary nature of research on urea compounds, bridging synthetic chemistry with biology and medicine. rsc.orgnih.gov

Q & A

Basic: What are the standard protocols for synthesizing Triphenylurea, and how can researchers optimize reaction conditions to improve yield and purity?

Answer:
this compound synthesis typically involves the reaction of phenyl isocyanate with aniline derivatives under anhydrous conditions. Optimization strategies include:

  • Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate urea bond formation.
  • Temperature control : Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation.
  • Solvent systems : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) improves purity.
    Validate protocols using melting point analysis and HPLC (>95% purity threshold). For reproducibility, document reaction parameters rigorously, adhering to NIH guidelines for experimental reporting .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data be interpreted to confirm structural integrity?

Answer:

  • ¹H/¹³C NMR : Confirm urea NH peaks (~8–10 ppm) and aromatic proton integration (3:2:1 ratio for substituted phenyl groups).
  • FT-IR : Validate carbonyl stretching (~1640–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • HPLC-MS : Assess purity and molecular ion peaks ([M+H]⁺ at m/z 288.3).
    Cross-reference spectral data with literature (e.g., SDBS or Reaxys databases) and include error margins (±2 ppm for NMR) in reporting .

Advanced: How can researchers design experiments to investigate the solubility limitations of this compound in aqueous and organic solvents?

Answer:

  • Solvent screening : Test solubility in binary solvent systems (e.g., DMSO/water) using the shake-flask method.
  • Co-solvency approach : Evaluate surfactants (e.g., Tween-80) or cyclodextrins to enhance aqueous solubility.
  • Thermodynamic analysis : Calculate Hansen solubility parameters to predict miscibility.
    Tabulate results (e.g., Table 1) and validate via UV-Vis spectroscopy. Iterative adjustments based on solubility curves are critical to address variability .

Table 1 : Solubility of this compound in Selected Solvents (25°C)

SolventSolubility (mg/mL)
Water0.02
Ethanol1.5
DMSO45.7

Advanced: What strategies are recommended for resolving contradictions in reported toxicity data of this compound across different in vitro and in vivo studies?

Answer:

  • Meta-analysis : Compare study designs (e.g., dose ranges, exposure durations) using PRISMA guidelines.
  • Model validation : Replicate conflicting experiments under standardized conditions (e.g., OECD Test No. 423 for acute toxicity).
  • Mechanistic studies : Use transcriptomics to identify off-target effects confounding results.
    Address ethical considerations (FINER criteria) and document all methodologies transparently to enable cross-study validation .

Advanced: How should researchers formulate hypotheses to explore the molecular mechanisms underlying this compound’s biological activity?

Answer:

  • Target identification : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like acetylcholinesterase.
  • Gene expression profiling : Apply RNA-seq to cells treated with this compound to identify dysregulated pathways.
  • Validation : Confirm hypotheses via enzyme inhibition assays (e.g., Ellman’s method for cholinesterase activity).
    Ensure hypotheses are novel (gap analysis via literature review) and feasible (pilot studies with positive/negative controls) .

Basic: What are the best practices for conducting a literature review on this compound to identify research gaps and avoid redundancy?

Answer:

  • Keyword strategy : Use Boolean operators (e.g., "this compound AND (synthesis OR toxicity)") across PubMed, SciFinder, and Web of Science.
  • Gap analysis : Create a synthesis matrix to compare methodologies and outcomes (e.g., catalytic efficiency, toxicity thresholds).
  • Citation tracking : Use tools like Connected Papers to map seminal studies and emerging trends.
    Prioritize primary sources and avoid unreliable databases (e.g., BenchChem) .

Advanced: What methodologies are employed to assess the environmental fate and degradation pathways of this compound?

Answer:

  • Photodegradation studies : Expose this compound to UV light (λ = 254 nm) and analyze degradation products via LC-MS/MS.
  • Soil adsorption assays : Use batch equilibration methods to calculate Koc (organic carbon partition coefficient).
  • Microbial degradation : Isolate soil microbes and monitor urea cleavage via GC-MS.
    Report degradation half-lives and adhere to EPA guidelines for ecological risk assessment .

Advanced: How can computational chemistry tools predict this compound’s physicochemical properties, and how are these predictions validated experimentally?

Answer:

  • DFT calculations : Optimize molecular geometry (Gaussian 16) to estimate logP (lipophilicity) and pKa.
  • MD simulations : Model diffusion coefficients in lipid bilayers (GROMACS) to predict membrane permeability.
  • Validation : Compare computational results with experimental HPLC logD7.4 and PAMPA assays.
    Discrepancies >10% require re-evaluation of force fields or solvent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.